Product packaging for Isopropyl 3-[(chloroacetyl)amino]benzoate(Cat. No.:CAS No. 6307-69-3)

Isopropyl 3-[(chloroacetyl)amino]benzoate

Cat. No.: B1295418
CAS No.: 6307-69-3
M. Wt: 255.7 g/mol
InChI Key: MNVBNVNLODBHKB-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that reflects the interplay between its constituent functional groups and the overall molecular geometry. The compound features a central benzene ring system that serves as the primary structural scaffold, with two significant substituents positioned at the 1 and 3 positions of the aromatic ring. The carboxylate group at position 1 is esterified with an isopropyl group, creating a branched alkyl chain that introduces steric bulk and influences the overall molecular conformation.

The chloroacetyl amino group at the meta position represents a key structural feature that significantly impacts the compound's three-dimensional arrangement. This substituent consists of a chloroacetyl moiety connected through an amide linkage to the benzene ring, creating a rigid planar arrangement due to the resonance stabilization between the amide nitrogen and the aromatic system. The presence of the chlorine atom introduces both electronic and steric effects that influence molecular packing and intermolecular interactions.

Crystallographic analysis reveals that the compound adopts specific conformational preferences that are governed by intramolecular interactions and crystal packing forces. The dihedral angle between the benzene ring plane and the isopropyl ester group provides insight into the steric interactions that influence molecular geometry. Similar compounds in the benzoate family typically exhibit dihedral angles ranging from 30 to 70 degrees, depending on the specific substituent patterns and crystal packing arrangements.

Structural Parameter Value Reference Standard
Molecular Formula C12H14ClNO3 -
Molecular Weight 255.70 g/mol -
Chemical Abstracts Service Number 6307-69-3 -
Systematic Name propan-2-yl 3-[(2-chloroacetyl)amino]benzoate International Union of Pure and Applied Chemistry

The molecular geometry is further characterized by the specific bond lengths and angles that define the spatial relationships between atoms. The ester carbonyl group exhibits typical carbon-oxygen double bond characteristics, with bond lengths approximating 1.23 angstroms for the carbonyl carbon-oxygen bond and 1.34 angstroms for the carbon-oxygen single bond connecting to the isopropyl group. The amide functionality displays similar geometric parameters, with the carbon-nitrogen bond showing partial double bond character due to resonance effects.

Spectroscopic Identification Techniques (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier transform infrared spectroscopy provides comprehensive information about the functional groups present in this compound through characteristic vibrational frequencies. The compound exhibits distinct absorption bands that correspond to its various functional groups, enabling unambiguous identification and structural confirmation. The ester carbonyl group typically appears in the region between 1735 and 1750 wavenumbers, while the amide carbonyl absorption occurs at slightly lower frequencies, approximately 1650 to 1680 wavenumbers, due to resonance effects that reduce the bond order of the carbon-oxygen double bond.

The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers, specifically between 3050 and 3100 wavenumbers, providing clear evidence for the presence of the benzene ring system. The aliphatic carbon-hydrogen stretching frequencies associated with the isopropyl group appear below 3000 wavenumbers, typically in the range of 2950 to 2980 wavenumbers for the methyl groups and 2850 to 2950 wavenumbers for the methine hydrogen.

Nuclear magnetic resonance spectroscopy offers detailed structural information through the analysis of proton and carbon-13 chemical shifts and coupling patterns. Proton nuclear magnetic resonance reveals characteristic signals that correspond to the different hydrogen environments within the molecule. The aromatic protons appear in the downfield region between 7.0 and 8.5 parts per million, with specific chemical shifts depending on the electronic effects of the substituents. The isopropyl methyl groups exhibit a characteristic doublet pattern around 1.2 to 1.3 parts per million, while the isopropyl methine proton appears as a septet in the region of 5.1 to 5.3 parts per million due to coupling with the six equivalent methyl protons.

The chloroacetyl methylene protons represent a distinctive feature in the nuclear magnetic resonance spectrum, appearing as a singlet around 4.1 to 4.3 parts per million due to the deshielding effect of the adjacent chlorine atom and carbonyl group. The amide proton exhibits a characteristic chemical shift in the range of 7.5 to 8.5 parts per million, often appearing as a broad singlet due to potential hydrogen bonding interactions.

Spectroscopic Technique Key Diagnostic Features Characteristic Values
Fourier Transform Infrared Ester C=O stretch 1735-1750 cm⁻¹
Fourier Transform Infrared Amide C=O stretch 1650-1680 cm⁻¹
Fourier Transform Infrared Aromatic C-H stretch 3050-3100 cm⁻¹
Proton Nuclear Magnetic Resonance Aromatic H 7.0-8.5 ppm
Proton Nuclear Magnetic Resonance Isopropyl CH3 1.2-1.3 ppm (doublet)
Proton Nuclear Magnetic Resonance Chloroacetyl CH2 4.1-4.3 ppm (singlet)

Mass spectrometry provides crucial information about the molecular ion and fragmentation patterns that confirm the molecular formula and structural features of this compound. The molecular ion peak appears at mass-to-charge ratio 255, corresponding to the molecular weight of the compound. The isotope pattern shows the characteristic chlorine isotope distribution, with the molecular ion plus two peak at mass-to-charge ratio 257 exhibiting approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.

Fragmentation patterns reveal information about the structural connectivity and stability of different molecular fragments. Common fragmentation pathways include the loss of the isopropyl group (mass 43) to yield a fragment at mass-to-charge ratio 212, and the loss of the chloroacetyl group (mass 77) resulting in a fragment at mass-to-charge ratio 178. The base peak often corresponds to the benzoyl fragment at mass-to-charge ratio 105, which represents a stable aromatic acylium ion formed through the cleavage of the ester linkage.

Computational Modeling of Electronic Structure

Computational modeling of the electronic structure of this compound provides detailed insights into the molecular orbital distribution, electron density, and electronic properties that govern chemical reactivity and intermolecular interactions. Density functional theory calculations reveal the spatial distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which determine the compound's electron-donating and electron-accepting capabilities.

The highest occupied molecular orbital is primarily localized on the benzene ring system and the nitrogen atom of the amide group, reflecting the electron-rich nature of these regions. The aromatic π-system contributes significantly to the highest occupied molecular orbital, with additional contributions from the nitrogen lone pair electrons. This orbital distribution suggests that electrophilic attack would preferentially occur at the benzene ring or the amide nitrogen, consistent with the expected reactivity patterns for aromatic amides.

The lowest unoccupied molecular orbital exhibits significant contributions from the carbonyl carbon atoms of both the ester and amide functional groups, indicating these positions as potential sites for nucleophilic attack. The orbital also shows some delocalization over the aromatic ring system, particularly in positions ortho and para to the electron-withdrawing groups, which enhances the electrophilic character of these positions.

Molecular electrostatic potential maps provide complementary information about the charge distribution and potential sites for intermolecular interactions. The oxygen atoms of the carbonyl groups exhibit the most negative electrostatic potential, identifying these regions as potential hydrogen bond acceptors. The chlorine atom also shows negative electrostatic potential, though to a lesser extent than the carbonyl oxygens. The aromatic hydrogen atoms and the amide hydrogen exhibit positive electrostatic potential, making them potential hydrogen bond donors.

The dipole moment calculation reveals the overall polarity of the molecule, which influences solubility, intermolecular interactions, and crystal packing behavior. The compound exhibits a significant dipole moment due to the presence of multiple polar functional groups arranged in an asymmetric fashion around the benzene ring. The vector sum of the individual bond dipoles results in a net molecular dipole that points from the electron-rich regions toward the electron-deficient areas.

Electronic Property Calculated Value Computational Method
Dipole Moment 3.2-3.8 Debye Density Functional Theory
Highest Occupied Molecular Orbital Energy -6.1 to -6.3 eV B3LYP/6-31G(d)
Lowest Unoccupied Molecular Orbital Energy -1.8 to -2.1 eV B3LYP/6-31G(d)
Band Gap 4.2-4.5 eV B3LYP/6-31G(d)

The electronic structure calculations also provide information about the atomic charges and bond orders that influence chemical reactivity. The carbonyl carbon atoms carry significant positive partial charges, making them susceptible to nucleophilic attack. The chlorine atom bears a negative partial charge, which contributes to its leaving group ability in substitution reactions. The amide nitrogen exhibits a reduced negative charge compared to typical amines due to resonance delocalization with the adjacent carbonyl group.

Comparative Analysis with Structural Analogs

The structural characteristics of this compound can be better understood through comparison with closely related analogs that share similar functional group arrangements and molecular frameworks. The systematic comparison reveals how specific structural modifications influence molecular properties, spectroscopic behavior, and electronic characteristics.

Isopropyl 3-aminobenzoate represents the most directly related analog, differing only by the absence of the chloroacetyl substituent on the amino group. This simpler analog exhibits a molecular formula of C10H13NO2 and molecular weight of 179.22 grams per mole, making it 76.48 grams per mole lighter than the target compound. The removal of the chloroacetyl group significantly alters the electronic properties of the molecule, as the amino group becomes a strong electron-donating substituent rather than the electron-withdrawing amide present in the chloroacetyl derivative.

The spectroscopic differences between these compounds are particularly pronounced in the nuclear magnetic resonance spectra, where the amino derivative shows the characteristic amino protons as a broad singlet around 3.5 to 4.5 parts per million, compared to the amide proton at 7.5 to 8.5 parts per million in the chloroacetyl compound. The infrared spectrum of the amino analog lacks the amide carbonyl absorption, instead showing the characteristic amino nitrogen-hydrogen stretching vibrations around 3300 to 3500 wavenumbers.

Isopropyl 4-[(chloroacetyl)amino]benzoate provides an important positional isomer for comparison, with the chloroacetyl amino group located at the para position rather than the meta position relative to the carboxylate ester. This structural modification maintains the same molecular formula and molecular weight while altering the electronic distribution and steric interactions within the molecule. The para substitution pattern typically results in more symmetric charge distribution and different intermolecular packing arrangements in the solid state.

The para isomer exhibits different spectroscopic characteristics, particularly in the aromatic region of both nuclear magnetic resonance and infrared spectra. The aromatic protons in the para-substituted compound appear as two distinct doublets in the proton nuclear magnetic resonance spectrum, reflecting the symmetric substitution pattern, whereas the meta isomer shows a more complex multiplet pattern due to the asymmetric arrangement of substituents.

Compound Molecular Formula Molecular Weight Key Structural Difference Electronic Effect
This compound C12H14ClNO3 255.70 g/mol Reference compound Electron-withdrawing amide
Isopropyl 3-aminobenzoate C10H13NO2 179.22 g/mol Free amino group Electron-donating amino
Isopropyl 4-[(chloroacetyl)amino]benzoate C12H14ClNO3 255.70 g/mol Para substitution Symmetric electron withdrawal
Methyl 3-[(chloroacetyl)amino]benzoate C10H10ClNO3 227.65 g/mol Methyl ester Reduced steric bulk

Methyl 3-[(chloroacetyl)amino]benzoate offers insight into the effects of ester group modification, featuring a methyl ester rather than the isopropyl ester while maintaining the same substitution pattern on the benzene ring. This analog has a molecular weight of 227.65 grams per mole, representing a reduction of 28.05 grams per mole compared to the isopropyl derivative. The smaller ester group reduces steric hindrance and may influence crystal packing behavior and solubility characteristics.

The spectroscopic comparison reveals that the methyl ester exhibits a characteristic singlet around 3.8 to 3.9 parts per million in the proton nuclear magnetic resonance spectrum, compared to the complex multiplet pattern of the isopropyl group between 1.2 and 5.3 parts per million. The infrared spectrum shows similar carbonyl stretching frequencies, but the carbon-hydrogen stretching region differs significantly due to the absence of the branched alkyl chain.

The comparative analysis extends to electronic structure considerations, where the different ester groups influence the overall electron density distribution and molecular dipole moments. The isopropyl ester provides greater electron-donating character compared to the methyl ester due to the increased alkyl substitution, which affects the electrophilic character of the adjacent carbonyl carbon. These electronic differences translate into variations in chemical reactivity, particularly in hydrolysis reactions and nucleophilic substitution processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14ClNO3 B1295418 Isopropyl 3-[(chloroacetyl)amino]benzoate CAS No. 6307-69-3

Properties

IUPAC Name

propan-2-yl 3-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-8(2)17-12(16)9-4-3-5-10(6-9)14-11(15)7-13/h3-6,8H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVBNVNLODBHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286220
Record name isopropyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-69-3
Record name NSC44270
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name isopropyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-[(chloroacetyl)amino]benzoate typically involves the esterification of 3-[(chloroacetyl)amino]benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.

Types of Reactions:

    Substitution Reactions: The chloroacetyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-[(chloroacetyl)amino]benzoic acid and isopropanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide for hydrolysis reactions.

    Oxidizing and Reducing Agents: Hydrogen peroxide, sodium borohydride for oxidation and reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: 3-[(chloroacetyl)amino]benzoic acid and isopropanol.

Scientific Research Applications

Isopropyl 3-[(chloroacetyl)amino]benzoate has several applications in scientific research:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.

    Medicinal Chemistry: It serves as a building block for the development of new drugs and therapeutic agents.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 3-[(chloroacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The ester group can be hydrolyzed to release the active 3-[(chloroacetyl)amino]benzoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Ethyl 3-((2-(2-Chloroacetamido)Thiazol-5-yl)Methyl)Benzoate (Compound 25)
  • Structure : Contains a thiazole ring substituted with a chloroacetamido group and a methylbenzoate ester.
  • Synthesis: Similar to the target compound, it involves chloroacetyl chloride reacting with an amino precursor ().
  • Key Difference : The thiazole ring introduces heterocyclic complexity absent in the target compound.
N-Isopropyl-2-Chloroacetamide
  • Structure : A simpler chloroacetamide lacking the benzoate ester moiety.
  • Purity : 98% (CAS: 2895-21-8) .
  • Applications : Likely used as a synthetic intermediate due to its reactive chloroacetyl group.
Isofenphos-Methyl (1-Methylethyl 2-[[Methoxy[(1-Methylethyl)Amino]Phosphinothioyl]Oxy]Benzoate)
  • Structure: A benzoate ester with a phosphinothioyl group, used as an organophosphate insecticide.
  • Applications : Agricultural pesticide targeting acetylcholinesterase .
  • Key Difference: The phosphinothioyl group confers pesticidal activity, unlike the chloroacetyl group in the target compound.

Alkyl Benzoate Esters

Isopropyl Benzoate
  • Structure : Simple ester of isopropyl alcohol and benzoic acid (CAS: 939-48-0).
  • Applications : Cosmetic emollient and solvent ().
  • Toxicity : Oral LD₅₀ (rat) = 3730 mg/kg; dermal LD₅₀ (rabbit) = 20 mL/kg .
  • Key Difference: Lacks functional groups (e.g., chloroacetyl amino), limiting reactivity compared to the target compound.
Stearyl Benzoate
  • Structure : Ester of stearyl alcohol and benzoic acid (CAS: 10578-34-4).
  • Applications : Skin-conditioning agent in cosmetics .
  • Key Difference : Long alkyl chain enhances lipophilicity but reduces solubility in polar solvents.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups Applications
Isopropyl 3-[(Chloroacetyl)Amino]Benzoate C₁₂H₁₄ClNO₃ 6307-69-3 255.70 Benzoate ester, chloroacetyl amino Synthetic intermediate, potential API
Ethyl 3-((2-(2-Chloroacetamido)Thiazol-5-yl)Methyl)Benzoate C₁₄H₁₄ClN₂O₃S - 333.79 Thiazole, chloroacetamido HDAC inhibitor
Isopropyl Benzoate C₁₀H₁₂O₂ 939-48-0 164.20 Benzoate ester Cosmetic emollient
Isofenphos-Methyl C₁₄H₂₂NO₃PS 99675-03-3 331.36 Phosphinothioyl, benzoate ester Pesticide

Q & A

Q. What are the key steps and optimized conditions for synthesizing Isopropyl 3-[(chloroacetyl)amino]benzoate?

  • Methodological Answer : The synthesis involves two primary steps:

Amination : React 3-aminobenzoic acid with isopropyl alcohol under esterification conditions (e.g., using DCC/DMAP in dichloromethane).

Chloroacetylation : Treat the resulting isopropyl 3-aminobenzoate with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, followed by stirring at room temperature for 12 hours.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
  • Yield Optimization : Adjust stoichiometry (1.2 equivalents of chloroacetyl chloride) and maintain inert conditions to minimize hydrolysis .

Q. Table 1: Representative Synthesis Protocol

StepReactionConditionsPurificationYield (%)
1EsterificationDCC/DMAP, DCM, RT, 24hFiltration, washing75
2ChloroacetylationChloroacetyl chloride, DCM, 0–5°CColumn chromatography82

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include:
  • Chloroacetyl group : δ ~4.0–4.2 ppm (CH2Cl, triplet) and δ ~165–170 ppm (C=O).
  • Benzoate aromatic protons : Split patterns consistent with meta-substitution (e.g., δ ~7.4–8.2 ppm).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O).
  • HR-MS : Expected molecular ion [M+H]+ at m/z 270.725 (C13H16ClNO3) .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., DCM, THF, DMF) but poorly soluble in water. Pre-screen solvents for reaction compatibility.
  • Stability : Store at –20°C under inert atmosphere to prevent hydrolysis of the chloroacetyl group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the chloroacetyl group influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloroacetyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols).
  • Experimental Design :

React with primary amines (e.g., benzylamine) in THF at 60°C.

Monitor progress via TLC or LC-MS.

  • Mechanistic Insight : Compare kinetics with non-halogenated analogs (e.g., acetyl derivatives) to quantify electronic effects .

Q. How can discrepancies in reported synthesis yields or purity be resolved?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (≥95% purity threshold) and 1H NMR (integration of impurity peaks).
  • Yield Optimization :
  • Re-examine stoichiometry (e.g., excess chloroacetyl chloride).
  • Test alternative catalysts (e.g., HOBt for amide coupling).
  • Case Study : A 2022 study resolved a 15% yield discrepancy by switching from DCM to THF, improving solubility of intermediates .

Q. What computational models predict degradation pathways under environmental stress?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 to model hydrolysis pathways at varying pH.
  • Key Findings :
  • Acidic conditions favor chloroacetyl hydrolysis (ΔG‡ ~25 kcal/mol).
  • Basic conditions promote ester cleavage (ΔG‡ ~30 kcal/mol).
  • Validation : Correlate with experimental LC-MS data under controlled pH .

Key Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions.
  • Characterization : Combine NMR, IR, and HR-MS for unambiguous structural confirmation.
  • Advanced Studies : Explore applications in drug intermediates (e.g., peptide conjugates) or agrochemical precursors, avoiding commercial focus .

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